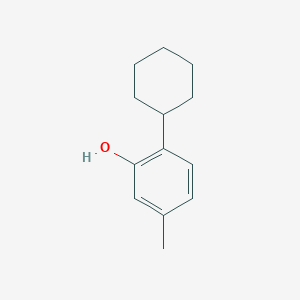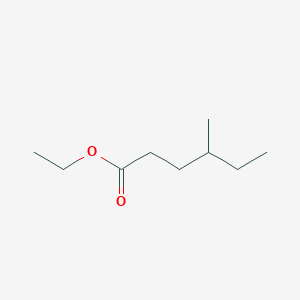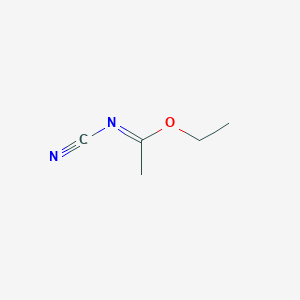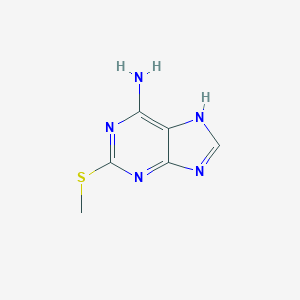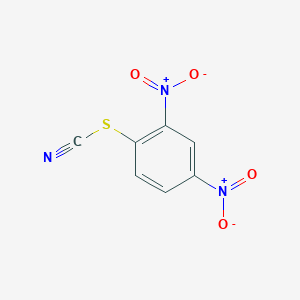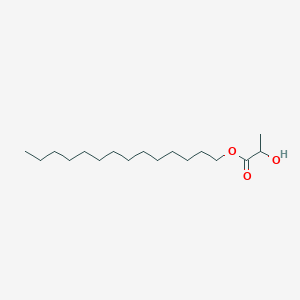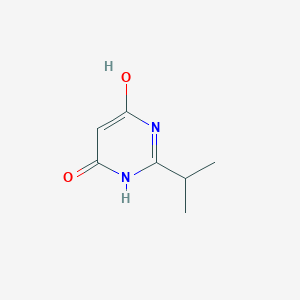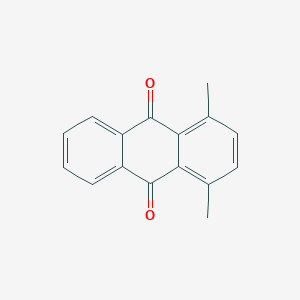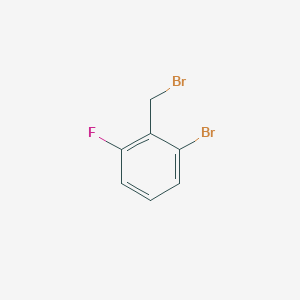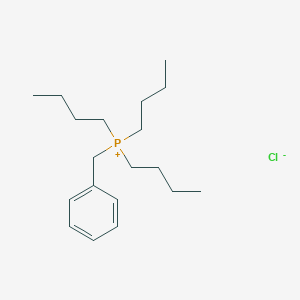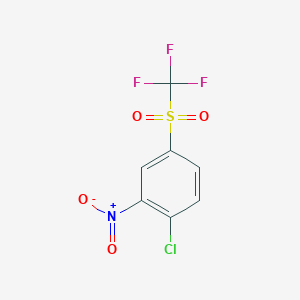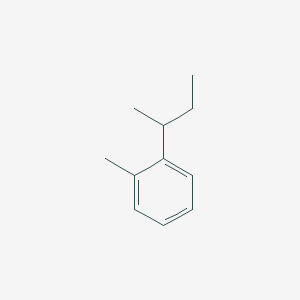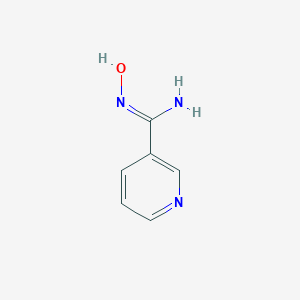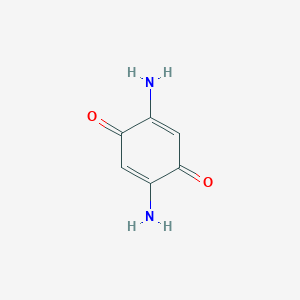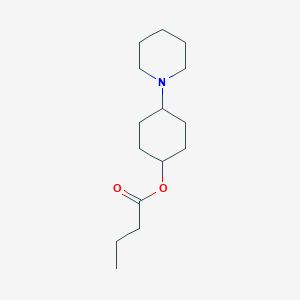
4-Piperidinocyclohexyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinocyclohexyl butyrate (PCCB) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. PCCB belongs to the class of cyclohexylamines and is structurally similar to other compounds such as phencyclidine (PCP) and ketamine. However, PCCB has a unique chemical structure that makes it a promising candidate for various scientific applications.
作用機序
4-Piperidinocyclohexyl butyrate acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, 4-Piperidinocyclohexyl butyrate can modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
生化学的および生理学的効果
4-Piperidinocyclohexyl butyrate has been shown to have various biochemical and physiological effects in animal studies. In rats, 4-Piperidinocyclohexyl butyrate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and neuroplasticity. 4-Piperidinocyclohexyl butyrate has also been shown to increase the levels of glutathione, an important antioxidant that protects against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 4-Piperidinocyclohexyl butyrate in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific applications. However, the synthesis of 4-Piperidinocyclohexyl butyrate is a complex process that requires specialized equipment and expertise. Additionally, 4-Piperidinocyclohexyl butyrate has not been extensively studied in humans, and its potential side effects are not well understood.
将来の方向性
There are several future directions for research on 4-Piperidinocyclohexyl butyrate. One area of research is in the development of new drugs based on the chemical structure of 4-Piperidinocyclohexyl butyrate. Another area of research is in the study of the potential side effects of 4-Piperidinocyclohexyl butyrate in humans. Additionally, further research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl butyrate and its potential therapeutic applications.
合成法
4-Piperidinocyclohexyl butyrate can be synthesized through a multi-step process that involves the reaction of cyclohexanone with piperidine and butyric anhydride. The final product is obtained through purification and crystallization processes. The synthesis of 4-Piperidinocyclohexyl butyrate is a complex process that requires specialized equipment and expertise.
科学的研究の応用
4-Piperidinocyclohexyl butyrate has been studied for its potential therapeutic applications in various scientific fields. One of the main areas of research is in the field of neuroscience, where 4-Piperidinocyclohexyl butyrate has been shown to have neuroprotective effects. 4-Piperidinocyclohexyl butyrate has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
特性
CAS番号 |
1531-99-3 |
|---|---|
製品名 |
4-Piperidinocyclohexyl butyrate |
分子式 |
C15H27NO2 |
分子量 |
253.38 g/mol |
IUPAC名 |
(4-piperidin-1-ylcyclohexyl) butanoate |
InChI |
InChI=1S/C15H27NO2/c1-2-6-15(17)18-14-9-7-13(8-10-14)16-11-4-3-5-12-16/h13-14H,2-12H2,1H3 |
InChIキー |
CIWYNCKUHLVFKX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1CCC(CC1)N2CCCCC2 |
正規SMILES |
CCCC(=O)OC1CCC(CC1)N2CCCCC2 |
その他のCAS番号 |
1531-99-3 |
同義語 |
Butyric acid 4-piperidinocyclohexyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



